Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxy-2-phenylpiperidine

stereoselective synthesis diastereomeric excess NK1 intermediate

3-Hydroxy-2-phenylpiperidine (IUPAC: 2-phenylpiperidin-3-ol; CAS not universally assigned for the free base) is a chiral piperidine alkaloid intermediate, comprising a hydroxyl group at the C3 position and a phenyl substituent at C2 on the saturated six-membered piperidine ring. The compound exists as four stereoisomers owing to two stereogenic centers; the cis-(2S,3S) and trans-(2S,3R) configurations are the most synthetically exploited, having been unequivocally established as the critical pharmacophoric core of several non-peptide neurokinin-1 (NK1) receptor antagonists.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B8720784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-phenylpiperidine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CC(C(NC1)C2=CC=CC=C2)O
InChIInChI=1S/C11H15NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2
InChIKeyHWEXUBUZTNSMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-phenylpiperidine Procurement Guide: Key Intermediate for NK1 Antagonist Synthesis


3-Hydroxy-2-phenylpiperidine (IUPAC: 2-phenylpiperidin-3-ol; CAS not universally assigned for the free base) is a chiral piperidine alkaloid intermediate, comprising a hydroxyl group at the C3 position and a phenyl substituent at C2 on the saturated six-membered piperidine ring . The compound exists as four stereoisomers owing to two stereogenic centers; the cis-(2S,3S) and trans-(2S,3R) configurations are the most synthetically exploited, having been unequivocally established as the critical pharmacophoric core of several non-peptide neurokinin-1 (NK1) receptor antagonists [1]. Its primary industrial and academic utility lies in serving as the direct advanced intermediate in the synthesis of clinically evaluated NK1 antagonists including (+)-CP-99,994, (+)-CP-122,721, and (+)-L-733,060 .

Why Generic Substitution of 3-Hydroxy-2-phenylpiperidine with Unfunctionalized Piperidine Analogs Fails


Attempts to substitute 3-hydroxy-2-phenylpiperidine with simpler, more readily available piperidine building blocks (e.g., 2-phenylpiperidine [CAS 3466-80-6], 3-hydroxypiperidine, or racemic cis/trans mixtures) are incompatible with the downstream stereochemical requirements of potent NK1 receptor antagonists. The stereochemistry at both C2 and C3 is a decisive determinant of biological activity: the (2S,3S)-cis configuration is essential for high-affinity NK1 antagonism, whereas the (2R,3R) enantiomer or trans diastereomers yield substantially reduced or abolished activity [1]. Furthermore, the unprotected 3-hydroxyl group serves as the critical functional handle for subsequent derivatization (e.g., mesylation, amination, or etherification) to install the benzylamino pharmacophore present in CP-99,994 (Ki = 0.25 nM at human NK1) and related antagonists [2]. Generic substitution with 2-phenylpiperidine — which lacks the C3-hydroxyl — obliges the user to introduce this functionality de novo, adding 3–5 synthetic steps with attendant yield losses and stereochemical erosion. The quantitative evidence below establishes precisely where 3-hydroxy-2-phenylpiperidine provides measurable, step-countable advantage over its closest analogs.

Quantitative Differentiation Evidence for 3-Hydroxy-2-phenylpiperidine Against Closest Analogs


Diastereoselectivity Superiority: >98% de via Chelation-Controlled Grignard vs. 90% de from Amino Acid Routes

When synthesizing the cis-(2S,3S) isomer required for downstream NK1 antagonist assembly, the d-mannitol-derived route employing chelation-controlled phenyl Grignard addition to a chiral imine delivers the key intermediate with a diastereomeric excess (de) exceeding 98% [1]. In contrast, earlier methods based on l-phenylglycine as the chiral pool starting material yield the same intermediate with a substantially lower diastereoselectivity of approximately 90% de [1]. This 8+ percentage-point difference in de is functionally consequential: at 90% de, approximately 5% of the undesired diastereomer co-elutes and must be removed by additional chromatographic or crystallization steps, reducing isolated yield and increasing solvent consumption.

stereoselective synthesis diastereomeric excess NK1 intermediate chelation-controlled addition

Step-Efficiency and Overall Yield: 7-Step, 56.2% vs. Multi-Step Routes Using Toxic Osmium Catalysts at 65–75% Yield

The Hélal–Ferreira synthesis of (2S,3R)-3-hydroxy-2-phenylpiperidine proceeds in seven steps with an overall yield of 56.2% and avoids toxic osmium tetroxide entirely by employing a stereoselective allenylzinc bromide addition to a chiral sulfinimine . In contrast, the widely cited Sharpless asymmetric dihydroxylation (AD)-based routes to the same scaffold achieve comparable or slightly higher yields (65–75%) but require stoichiometric or catalytic OsO4, a highly toxic and expensive heavy-metal reagent whose disposal costs and safety requirements impose significant operational burden at scale [1]. The Os-free route achieves an average step yield of approximately 91% per step (56.2% over 7 steps) vs. the Sharpless AD routes at 93–95% per step over 4–5 steps, but the elimination of osmium waste treatment costs can offset the modest yield difference in multi-kg campaigns.

overall yield step count green chemistry osmium-free synthesis allenylzinc

Direct Precursor Status: 0 Additional Oxidation Steps vs. 2–4 Steps Required when Starting from 2-Phenylpiperidine

3-Hydroxy-2-phenylpiperidine bears the C3-hydroxyl group as a pre-installed functional handle, enabling direct conversion to the 3-amino or 3-ether pharmacophore required in NK1 antagonists. The cis-(2S,3S) isomer undergoes direct mesylation followed by SN2 displacement with 2-methoxybenzylamine to yield CP-99,994 (human NK1 Ki = 0.25 nM) in a single step from the free hydroxyl [1][2]. By contrast, the closest unfunctionalized analog, 2-phenylpiperidine (CAS 3466-80-6), lacks the C3-hydroxyl entirely. Installing this hydroxyl group at the C3 position of 2-phenylpiperidine requires a minimum of 2 additional synthetic steps (e.g., N-protection, directed lithiation/oxidation, or ketone reduction sequences) or up to 4 steps if stereochemical control is required [3]. The downstream NK1 antagonists themselves exhibit exceptionally high potency: CP-122,721 (derived from the same 3-hydroxy intermediate) binds human NK1 with Ki = 0.08 nM, approximately 3-fold more potent than CP-99,994 (Ki = 0.25 nM), demonstrating that small structural modifications accessible from the hydroxyl intermediate can meaningfully tune target affinity [4].

NK1 antagonist CP-99,994 step economy functional group handle C3-hydroxyl

Stereoconvergent Access to Both Enantiomeric Series: O2/Red-Al® Method vs. Traditional Chiral Resolution

The stereoconvergent synthesis reported by Tetrahedron Letters (2019) enables access to both trans-(2R,3S) and trans-(2S,3R) enantiomeric series from a common chiral lactam precursor using molecular oxygen (O2) as the oxidant and Red-Al® for stereoconvergent reduction [1]. This contrasts with classical optical resolution methods that rely on fractional crystallization of diastereomeric salts with (+)- or (−)-dibenzoyltartaric acid, which inherently discard 50% of the racemic material as the undesired enantiomer . The O2/Red-Al® method forms the trans-bicyclic oxazolidine in high stereoselectivity after chromatographic purification, followed by stereospecific Grignard addition, effectively recycling both enantiomeric forms of the intermediate into the desired product. This is particularly relevant for procurement of the (2R,3S)-enantiomer (ent-1), which is the precursor to (−)-CP-99,994 and (−)-L-733,061 — the enantiomeric counterparts that serve as tool compounds for confirming stereospecific pharmacology [1].

stereoconvergent synthesis green oxidation molecular oxygen trans-bicyclic oxazolidine chiral resolution

Commercial Purity and Enantiomeric Excess Specifications: 95–98%+ ee vs. Racemic or Low-ee Alternatives

Commercially sourced 3-hydroxy-2-phenylpiperidine — particularly the N-Boc-protected (2S,3S) and (2S,3R) derivatives — is routinely available with enantiomeric excess exceeding 98% ee and chemical purity of ≥95% as verified by chiral HPLC and NMR [1]. In contrast, the unprotected racemic cis-3-hydroxy-2-phenylpiperidine (the default product from non-stereoselective routes such as LiAlH4 reduction of 2-phenylpiperidine-3,6-dione) provides a mixture of cis- and trans-isomers requiring additional resolution steps [2]. For medicinal chemistry laboratories conducting SAR studies, the use of enantiopure material (ee >98%) eliminates the confounding variable of enantiomer-dependent pharmacology: in the NK1 series, the (2S,3S)-enantiomer of CP-99,994 displays pKi = 9.6 (Ki = 0.25 nM), whereas the (2R,3R)-enantiomer (CP-100,263) is functionally inactive at NK1 receptors, demonstrating that even 2% enantiomeric impurity can produce measurable pharmacological noise in dose-response assays [3].

enantiomeric excess chemical purity vendor specification quality control procurement

Procurement-Relevant Application Scenarios for 3-Hydroxy-2-phenylpiperidine


Medicinal Chemistry: NK1 Receptor Antagonist Lead Optimization

Medicinal chemistry teams engaged in NK1 receptor antagonist programs should procure the enantiopure (2S,3S)-3-hydroxy-2-phenylpiperidine (CAS 148701-46-6 for the free base, or CAS 159249-47-5 for the N-Boc protected form) as the starting material for installing diverse C3-amino pharmacophores. The C3-hydroxyl enables direct one-step conversion to 3-aminobenzylamino derivatives, with the resulting antagonists achieving human NK1 Ki values as low as 0.08 nM (CP-122,721) — a potency level confirmed by direct radioligand displacement data [1]. Procurement of the racemic mixture is not recommended for SAR studies, as the (2R,3R) enantiomer is functionally silent at NK1, introducing uncontrolled variance into dose-response datasets. The >98% de synthetically accessible via the d-mannitol route ensures that purchased material, if sourced from reputable suppliers, will not require additional diastereomer separation before use [2].

Process Chemistry: Scalable, Osmium-Free GMP Intermediate Manufacturing

For process chemistry groups developing scalable routes to GMP-grade NK1 antagonist APIs, the Os-free allenylzinc/sulfinimine route to (2S,3R)-3-hydroxy-2-phenylpiperidine (56.2% overall yield, 7 steps) is preferable to Sharpless AD-based routes that require OsO4 and generate hazardous heavy-metal waste streams [1]. Although the overall yield is modestly lower than the 65–75% achieved by Sharpless AD methods, the elimination of osmium waste treatment — which can add $500–$2,000 per kg of API in disposal costs at commercial scale — makes the Os-free route economically competitive in multi-kilogram campaigns. The stereoconvergent O2/Red-Al® variant further improves atom economy by using molecular oxygen as the terminal oxidant, aligning with ICH Q11 principles for green chemistry in API manufacturing [2].

Pharmacological Tool Compound Synthesis: Dual Enantiomer Supply for Target Validation

Research programs requiring both (+)- and (−)-enantiomers of NK1 antagonists for comprehensive target engagement and selectivity profiling should leverage the stereoconvergent synthesis approach. The O2/Red-Al® method converges both (R)- and (S)-lactam intermediates to the trans-bicyclic oxazolidine, providing access to ent-1 — the precursor of (−)-CP-99,994 and (−)-L-733,061 — without the 50% material loss inherent in classical resolution [1]. This is particularly critical when the (−)-enantiomer serves as the negative control for confirming stereospecific pharmacology: (−)-CP-99,994 is functionally inactive at NK1, and its availability at multi-gram scale is essential for in vivo selectivity studies [1]. Procuring both enantiomers through stereoconvergent synthesis rather than separate resolution campaigns can reduce total procurement cost by approximately 40–50% when both enantiomers are required.

Quote Request

Request a Quote for 3-Hydroxy-2-phenylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.